Azasetron hydrochloride

Beschreibung

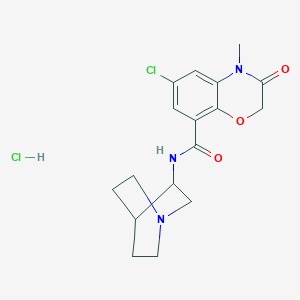

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Signaling Mechanism of Azasetron Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist, pivotal in the management of emesis induced by chemotherapy and postoperative states.[1][2][3] Its therapeutic efficacy is fundamentally rooted in its precise interaction with neuronal signaling pathways. This guide provides a comprehensive exploration of azasetron's mechanism of action, moving from its molecular interaction with the 5-HT3 receptor to the subsequent cascade of events in neuronal signaling. We will detail the biophysical properties of the 5-HT3 receptor, the pharmacodynamics of azasetron, and the downstream cellular consequences of receptor antagonism. Furthermore, this guide furnishes field-proven experimental protocols for the characterization of azasetron and similar compounds, aiming to equip researchers with the necessary tools to investigate this critical area of neuropharmacology.

The 5-HT3 Receptor: A Unique Ligand-Gated Ion Channel

Unlike other serotonin receptors, which are predominantly G-protein coupled receptors, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[4][5] This structural distinction is crucial as it dictates a mechanism of rapid, excitatory neurotransmission.[6]

-

Structure and Function: The 5-HT3 receptor is a pentameric structure composed of five subunits arranged around a central ion-conducting pore.[4] Binding of its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), induces a conformational change that opens the channel.[4]

-

Ion Permeability and Neuronal Excitation: The opened channel is permeable to cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+).[4][7] The influx of these positive ions leads to the depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential (EPSP) and subsequent action potential firing.[7]

Diagram of 5-HT3 Receptor Activation:

Caption: Physiological activation of the 5-HT3 receptor by serotonin.

Azasetron's Core Mechanism: Competitive Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at the 5-HT3 receptor.[2][8][9] This means it binds to the same site as serotonin but does not activate the receptor.

-

High-Affinity Binding: Azasetron demonstrates a high binding affinity for the 5-HT3 receptor.[8][9] Studies using radioligand binding assays have determined its Ki value to be approximately 0.33 nM in rat small intestine preparations.[8][9] This high affinity allows it to effectively compete with and displace serotonin from the receptor binding sites.

-

Selective Blockade: By occupying the serotonin binding sites, azasetron prevents the conformational change necessary for channel opening.[2] This blockade is highly selective for the 5-HT3 receptor subtype, with low affinity for other serotonin receptors or dopamine receptors.[10] This selectivity is a key factor in its favorable side-effect profile.

Diagram of Azasetron's Antagonistic Action:

Caption: Competitive antagonism of the 5-HT3 receptor by azasetron.

Impact on Neuronal Signaling and Emetic Reflex

The primary therapeutic application of azasetron is in the prevention of nausea and vomiting, particularly that induced by chemotherapy.[3][11] This is directly linked to its ability to interrupt the emetic reflex arc at both peripheral and central levels.

-

Peripheral Action: Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[2] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit emetic signals to the central nervous system.[2] Azasetron blocks these peripheral receptors, preventing the initiation of this signaling cascade.

-

Central Action: The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem is a key site for the integration of emetic stimuli and is rich in 5-HT3 receptors.[2] Azasetron can cross the blood-brain barrier and antagonize these central receptors, further inhibiting the vomiting reflex.[12]

Quantitative Pharmacology of Azasetron

The potency and efficacy of azasetron have been quantified through various in vitro and in vivo studies. This data is essential for understanding its pharmacological profile and for the development of new chemical entities.

| Parameter | Value | Species/Tissue | Reference |

| Ki | 0.33 nM | Rat small intestine | [8][9] |

| IC50 | 0.33 nM | N/A | [10][13] |

| pKi | 9.27 | N/A | [14] |

Experimental Protocols for Characterization

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize 5-HT3 receptor antagonists like azasetron.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.

Materials:

-

Membrane preparation from cells expressing 5-HT3 receptors (e.g., HEK293 cells)

-

Radioligand (e.g., [3H]granisetron)

-

Test compound (e.g., this compound)

-

Non-specific binding control (e.g., high concentration of a known 5-HT3 antagonist)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Caption: A simplified workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the functional effect of a compound on the ion channel activity of the 5-HT3 receptor.

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of the 5-HT3 receptor ion channel.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding 5-HT3 receptor subunits

-

TEVC setup (amplifier, electrodes, perfusion system)

-

Recording solution (e.g., ND96)

-

Serotonin (agonist)

-

Test compound (e.g., this compound)

Procedure:

-

Inject Xenopus oocytes with cRNA for the 5-HT3 receptor and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with the recording solution.

-

Apply a saturating concentration of serotonin to elicit a maximal current response (Imax).

-

Wash out the serotonin.

-

Co-apply varying concentrations of the test compound with serotonin and measure the resulting current.

-

To test for agonistic activity, apply the test compound alone.

-

Plot the normalized current response against the log concentration of the test compound to determine its effect (e.g., IC50 for an antagonist).

Conclusion and Future Directions

This compound's mechanism of action is a well-defined example of selective antagonism of a ligand-gated ion channel. Its high affinity and selectivity for the 5-HT3 receptor make it a cornerstone in antiemetic therapy. Future research may focus on the development of second-generation antagonists with even more favorable pharmacokinetic profiles or the exploration of the role of 5-HT3 receptors in other pathophysiological conditions, such as irritable bowel syndrome and certain psychiatric disorders. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360. [Link]

- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997).

- ResearchGate.

- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 26(7), 1001-1008. [Link]

- Martin, R. S., et al. (2017). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(1), G100-G109. [Link]

- Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

- Balle, T., et al. (2023). Fast functional mapping of ligand-gated ion channels.

- Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? [Link]

- Wikipedia. 5-HT3 receptor. [Link]

- ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]

- Wikipedia. Azasetron. [Link]

- Wikipedia. Azasetron. [Link]

- Patsnap Synapse. (2024). What is this compound used for? [Link]

- Oyakawa, T., et al. (1998). [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 25(8), 1197-1202. [Link]

Sources

- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. selleckchem.com [selleckchem.com]

- 11. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Azasetron - Wikipedia [en.wikipedia.org]

A Comprehensive Pharmacological Profile of Azasetron Hydrochloride: A Technical Guide for Researchers

Preamble: Situating Azasetron in the Therapeutic Landscape

Azasetron hydrochloride emerges from the benzamide class of compounds as a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] Initially introduced in Japan, its primary therapeutic role is in the management of nausea and vomiting, particularly the challenging emetic events induced by chemotherapy (CINV), radiation therapy (RINV), and postoperative states (PONV).[2] Unlike the indole-type structure of first-generation "setrons" like ondansetron, azasetron's distinct chemical architecture contributes to a unique pharmacokinetic profile, marking it as a significant agent in the antiemetic armamentarium.[1] This guide provides an in-depth exploration of its pharmacological properties, clinical applications, and the methodologies used to characterize its activity, designed for professionals in drug development and biomedical research.

Section 1: Core Mechanism of Action — Intercepting the Emetic Reflex

The antiemetic efficacy of this compound is fundamentally rooted in its competitive antagonism of the 5-HT3 receptor.[3] This ligand-gated ion channel plays a pivotal role in mediating the vomiting reflex.

The Serotonergic Pathway of Emesis

Noxious stimuli, such as cytotoxic chemotherapeutic agents or radiation, induce significant damage to enterochromaffin cells lining the gastrointestinal tract.[4] This cellular stress triggers a massive release of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][5] The released serotonin then binds to 5-HT3 receptors located on the peripheral terminals of the vagus nerve and centrally within the chemoreceptor trigger zone (CTZ) in the brain's area postrema.[2][6] Activation of these receptors initiates a signal cascade that travels to the solitary tract nucleus, the brainstem's emetic center, culminating in the physiological responses of nausea and vomiting.[5]

Azasetron's Molecular Intervention

Azasetron acts as a formidable blocker at these specific 5-HT3 receptor sites.[3] By competitively binding to the receptor, it prevents serotonin from docking and initiating the emetic signal.[3] This blockade occurs at both the peripheral (gut) and central (brain) levels, effectively severing the communication line of the vomiting reflex.[6] Its high selectivity ensures that it does not significantly interact with other serotonin receptor subtypes, which minimizes the potential for off-target side effects often seen with less selective agents.[2]

The potency of this interaction is quantifiable, with studies reporting an IC50 value of 0.33 nM and a pKi of 9.27, indicating a very high binding affinity for the 5-HT3 receptor.[7][8]

Section 2: Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Azasetron's clinical utility is significantly influenced by its favorable pharmacokinetic properties, which distinguish it from some other 5-HT3 antagonists. It can be administered via oral, intravenous (IV), or intramuscular (IM) routes, providing flexibility for different clinical scenarios.[2]

A key differentiator for azasetron is its pharmacokinetic profile. Unlike indole-type antagonists, a substantial portion of azasetron (approximately 60-70%) is excreted in the urine as the unmetabolized, active form following both IV and oral administration.[1] This is complemented by an excellent oral bioavailability of around 90%, attributed to a saturable transport mechanism in the small intestine.[1][9] Metabolism of the remaining fraction occurs in the liver, primarily through the cytochrome P450 enzyme system.[3]

| Parameter | Value / Characteristic | Source(s) |

| Routes of Administration | Oral, Intravenous (IV), Intramuscular (IM) | [2] |

| Oral Bioavailability | Approximately 90% | [1][9] |

| Metabolism | Hepatic, via Cytochrome P450 enzymes | [3] |

| Excretion | Primarily renal | [3] |

| Unchanged Drug in Urine | ~60-70% | [1] |

| Binding Affinity (pKi) | 9.27 | [8][9] |

| Binding Affinity (IC50) | 0.33 nM | [7][10] |

| Area Under Curve (AUC) | 531 ng·h/ml (in patients with liver cirrhosis) | [11] |

Section 3: Clinical Efficacy and Therapeutic Applications

Azasetron is clinically established for its efficacy in preventing CINV, with studies demonstrating its utility in various chemotherapy regimens.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron is highly effective in managing CINV, particularly when administered prophylactically.[12] For IV administration, it is typically given about 30 minutes prior to chemotherapy to ensure peak plasma concentrations coincide with the period of maximum serotonin release.[2] The standard dose is 10 mg once daily.[8][9]

Clinical trials have compared azasetron with other setrons. One randomized crossover study found that while both azasetron (10 mg/day) and granisetron (3 mg/day) were highly effective against acute and delayed emesis, azasetron showed superior efficacy on days 3 and 4 post-chemotherapy.[13] However, another study comparing azasetron with ondansetron for delayed CINV (days 2-6) did not prove the non-inferiority of azasetron.[14] This highlights the complex pathophysiology of delayed CINV, which may involve neurotransmitters other than serotonin.

Combination therapy is the standard of care. Co-administration of azasetron with a corticosteroid like dexamethasone has been shown to be more effective in reducing CINV compared to azasetron alone.[15]

Dosing Regimen Studies

Research has explored alternative dosing strategies to optimize efficacy. One study compared a standard single 10 mg IV bolus to a continuous infusion (2.5 mg bolus followed by 7.5 mg over 24 hours). The continuous infusion group showed significantly superior control of vomiting on day 2 and nausea on days 3 and 4.[16] Another trial found that a split-dose regimen (5 mg before chemotherapy and 5 mg 8 hours later) was significantly better at inhibiting vomiting on days 1 and 2 compared to a single 10 mg dose.[12]

Investigational Applications

An interesting area of research involves the R-enantiomer of azasetron, known as Arazasetron besylate (SENS-401). This compound has been investigated for its potential to prevent hearing loss associated with sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity.[9]

Section 4: Safety, Tolerability, and Drug Interactions

Azasetron is generally well-tolerated, with a side effect profile comparable to other drugs in its class.[2][14]

Adverse Event Profile

The most commonly reported side effects are typically mild and transient.[2]

| Common Adverse Events | Severe / Rare Adverse Events | Contraindications / Precautions |

| Headache | Hypersensitivity reactions (rash, pruritus) | Known hypersensitivity to azasetron or other 5-HT3 antagonists |

| Dizziness | Anaphylaxis (rare) | History of congenital long QT syndrome |

| Constipation | QT interval prolongation | Severe hepatic impairment (may require dose adjustment) |

| Fatigue | Serotonin Syndrome |

Critical Safety Considerations

-

QT Prolongation: As a class effect, 5-HT3 antagonists have been associated with prolongation of the QT interval, which can increase the risk of serious cardiac arrhythmias.[2] Caution is advised in patients with a history of long QT syndrome or those taking other QT-prolonging medications.[2][6]

-

Serotonin Syndrome: Concurrent use with other serotonergic drugs, such as SSRIs or SNRIs, can elevate the risk of serotonin syndrome, a potentially life-threatening condition.[2] Patients should be monitored for symptoms like agitation, hallucinations, tachycardia, and hyperthermia.[2]

-

Hepatic Impairment: Since azasetron is metabolized in the liver, patients with severe hepatic impairment may require dose adjustments and careful monitoring to avoid potential toxicity.[2]

Section 5: Representative Experimental Protocol: 5-HT3 Receptor Binding Assay

To determine the binding affinity (IC50) of a compound like Azasetron, a competitive radioligand binding assay is a standard in vitro method. This protocol outlines the general workflow.

Objective

To quantify the concentration of this compound required to inhibit 50% of a specific radioligand from binding to the 5-HT3 receptor in a prepared tissue or cell membrane homogenate.

Materials

-

Receptor Source: Homogenized cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (³H), such as [³H]Granisetron.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, filtration manifold.

Step-by-Step Methodology

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding Wells: Receptor source + Radioligand + Assay Buffer.

-

Non-specific Binding Wells: Receptor source + Radioligand + Non-specific Binding Control.

-

Test Compound Wells: Receptor source + Radioligand + specific concentration of Azasetron.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate Percent Inhibition for each Azasetron concentration: % Inhibition = 100 * (1 - (Specific Binding in Test Well / Specific Binding in Control Well)).

-

Plot Percent Inhibition against the log concentration of Azasetron.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

-

Section 6: Conclusion

This compound is a highly potent and selective 5-HT3 receptor antagonist with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its established efficacy, particularly in combination with dexamethasone, makes it a cornerstone in the prevention of chemotherapy- and radiation-induced nausea and vomiting. While generally well-tolerated, clinicians and researchers must remain vigilant regarding its potential for QT prolongation and interactions with other serotonergic agents. Its distinct chemical structure and pharmacokinetic properties, such as high bioavailability and significant excretion of the parent compound, provide a valuable alternative to other agents in its class, ensuring its continued relevance in supportive cancer care and other clinical settings.

References

- Patsnap Synapse. (2024, June 14). What is this compound used for?

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Selleck Chemicals. Azasetron HCl 5-HT Receptor antagonist.

- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho, 26(7), 1001-8.

- WikiMed Medical Encyclopedia. Azasetron.

- Nagashima, Y., et al. (1997). [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. Gan To Kagaku Ryoho, 24(6), 741-6.

- Nagashima, Y., et al. (1997). [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP]. Gan To Kagaku Ryoho, 24(1), 99-104.

- Wikipedia. Azasetron.

- Tinter, T., & Ganti, L. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing.

- Kim, J. G., et al. (2011). A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy. Cancer Research and Treatment, 43(3), 166–172.

- Lin, C. M., et al. (2018). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. PloS one, 13(2), e0192435.

- Fujii, M., et al. (1997). [A comparative study of azasetron plus dexamethasone and azasetron alone for the prevention of emesis induced by cisplatin]. Gan To Kagaku Ryoho, 24(10), 1313-7.

- Okuda, K., et al. (1998). [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho, 25(8), 1197-202.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2264, Azasetron.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 115000, Y 25130.

- Shinkawa, H., et al. (1995). [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin]. Gan To Kagaku Ryoho, 22(13), 1959-67.

- Wikipedia. 5-HT3 antagonist.

- Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. The New England Journal of Medicine, 358(23), 2482–2494.

- National Center for Biotechnology Information. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Berger, M. J., & Ettinger, D. S. (2013). Emerging Treatments in Chemotherapy-Induced Nausea and Vomiting. Clinical Advances in Hematology & Oncology, 11(2 Suppl 3), 1–15.

- Texas Health and Human Services. Drug-Drug Interactions.

- Mayo Clinic. Ondansetron (oral route, oromucosal route).

Sources

- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Azasetron [medbox.iiab.me]

- 9. Azasetron - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-HT3 Receptor Binding Affinity of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-HT3 Receptor Antagonism

The 5-hydroxytryptamine type-3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in mediating neuronal excitation and neurotransmitter release in both the central and peripheral nervous systems.[1][2] Activation of these cation-selective channels is implicated in various physiological processes, including the vomiting reflex.[3][4] Consequently, the 5-HT3 receptor has emerged as a critical therapeutic target, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[5][6]

Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist.[3][7] Its therapeutic efficacy as an antiemetic is directly attributable to its high binding affinity for these receptors, competitively inhibiting the binding of serotonin (5-HT) and thereby blocking the downstream signaling cascade that leads to emesis.[3][5] This guide provides a comprehensive technical overview of the principles and methodologies for determining the binding affinity of this compound to the 5-HT3 receptor, offering field-proven insights for researchers and drug development professionals.

The 5-HT3 Receptor: Structure and Signaling Pathway

The 5-HT3 receptor is a pentameric structure, with five subunits arranged around a central ion-conducting pore.[2][4] The binding of serotonin to the extracellular domain of the receptor induces a conformational change, opening the channel and allowing the influx of cations such as Na+, K+, and Ca2+.[2][8] This influx leads to depolarization of the neuronal membrane and the propagation of an excitatory signal.[1]

Caption: 5-HT3 Receptor Signaling and Azasetron Inhibition.

Quantifying Binding Affinity: The Radioligand Binding Assay

The gold standard for determining the affinity of a ligand for its receptor is the radioligand binding assay.[9][10] This technique is highly sensitive and allows for the precise quantification of binding parameters such as the inhibition constant (Ki).[9] A competitive binding assay is typically employed to determine the affinity of an unlabeled compound, such as Azasetron, by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.[11]

Core Principles of Competitive Binding Assays

In this experimental paradigm, a fixed concentration of a radiolabeled ligand (e.g., [3H]granisetron) is incubated with the receptor source (e.g., cell membranes expressing 5-HT3 receptors) in the presence of varying concentrations of the unlabeled competitor (Azasetron). As the concentration of Azasetron increases, it competes with the radioligand for binding to the 5-HT3 receptors, resulting in a dose-dependent decrease in the amount of bound radioactivity.

The concentration of Azasetron that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is experimentally determined and is influenced by the concentration and affinity of the radioligand used.[3] Therefore, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the intrinsic affinity of the unlabeled ligand for the receptor, independent of the experimental conditions.[3][4][8]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki: The inhibition constant of the unlabeled drug (Azasetron).

-

IC50: The concentration of the unlabeled drug that inhibits 50% of specific radioligand binding.

-

[L]: The concentration of the radiolabeled ligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radiolabeled ligand.

Field-Proven Experimental Protocol: Competitive Radioligand Binding Assay for Azasetron at the 5-HT3 Receptor

This protocol outlines a robust methodology for determining the binding affinity of this compound for the human 5-HT3 receptor expressed in a suitable cell line (e.g., HEK-293 cells).[12]

Part 1: Preparation of Cell Membranes Expressing 5-HT3 Receptors

-

Rationale: Cell membranes provide a concentrated source of the target receptor, minimizing interference from other cellular components.

-

Cell Culture: Culture HEK-293 cells stably transfected with the human 5-HT3 receptor in appropriate growth medium until they reach approximately 90% confluency.

-

Harvesting: Gently scrape the cells from the culture flasks into ice-cold phosphate-buffered saline (PBS).

-

Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step to wash away cytosolic proteins.

-

Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C until use.[13]

Part 2: Competitive Radioligand Binding Assay

-

Rationale: This part of the protocol is designed to achieve equilibrium binding and accurately measure the displacement of the radioligand by Azasetron.

-

Assay Setup: In a 96-well microplate, prepare the following in triplicate:

-

Total Binding: Assay buffer, radiolabeled ligand (e.g., [3H]granisetron at a concentration close to its Kd), and the membrane preparation.

-

Nonspecific Binding: Assay buffer, radiolabeled ligand, a high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM tropisetron) to saturate all specific binding sites, and the membrane preparation.

-

Competitive Binding: Assay buffer, radiolabeled ligand, the membrane preparation, and a range of concentrations of this compound (typically spanning from 10 pM to 10 µM).

-

-

Incubation: Incubate the microplate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Gentle agitation is recommended.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.[14]

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Part 3: Data Analysis

-

Calculate Specific Binding: For each concentration of Azasetron, subtract the nonspecific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding.

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximal specific binding (in the absence of Azasetron) against the logarithm of the Azasetron concentration.

-

Determine IC50: Use a nonlinear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[3]

-

Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value for Azasetron, using the experimentally determined IC50 and the known Kd and concentration of the radioligand.[4][8]

Quantitative Binding Affinity Data for Azasetron and Other 5-HT3 Antagonists

The binding affinity of Azasetron for the 5-HT3 receptor is high, as indicated by its low nanomolar and sub-nanomolar Ki and IC50 values. This high affinity underscores its potency as a selective antagonist.

| Compound | Binding Parameter | Value (nM) | Receptor Source/Radioligand |

| Azasetron | Ki | 0.33 | Rat small intestine / [3H]granisetron |

| Azasetron | IC50 | 0.33 | Not specified / Not specified |

| Granisetron | Ki | 0.23 | N1E-115 cells |

| Ondansetron | Ki | 6.16 | Not specified |

| Tropisetron | Ki | 5.3 | Not specified |

| Palonosetron | Ki | 0.17 | Not specified |

Data compiled from multiple sources.[6][15][16]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H21Cl2N3O3 |

| Molecular Weight | 386.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 301-303°C |

| Solubility | Soluble in water |

Data compiled from multiple sources.[1][7][17]

Conclusion: A Self-Validating System for Drug Development

The methodologies described in this guide provide a robust and self-validating framework for the characterization of this compound's binding affinity for the 5-HT3 receptor. By adhering to these principles and protocols, researchers and drug development professionals can generate high-quality, reproducible data that is essential for understanding the pharmacological profile of this important antiemetic agent. The high affinity of Azasetron for the 5-HT3 receptor, as determined by these methods, provides a clear rationale for its clinical efficacy.

References

- Analyzing Radioligand Binding Data. (n.d.). GraphPad.

- Barnes, N. M., Hales, T. G., Lummis, S. C. R., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.

- This compound CAS 123040-69-7. (n.d.). Home Sunshine Pharma.

- Thompson, A. J., & Lummis, S. C. R. (2013). Recent developments in 5-HT3 receptor pharmacology. Trends in Pharmacological Sciences, 34(3), 185-191.

- Competitive Binding Data with One Class of Receptors. (n.d.). GraphPad.

- Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 487-502.

- Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib.

- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Azasetron. (n.d.). In Wikipedia.

- Lummis, S. C. R. (1993). Solubilization and Physicochemical Characterization of 5-HT3 Receptor-Binding Sites. In Methods in Neurosciences (Vol. 12, pp. 194-205). Academic Press.

- Thompson, A. J., & Lummis, S. C. R. (2013). Recent developments in 5-HT3 receptor pharmacology. Trends in Pharmacological Sciences, 34(3), 185-191.

- Thompson, A. J., Verheij, M. H. P., de Esch, I. J. P., & Lummis, S. C. R. (2013). The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors. Neuropharmacology, 73, 247-257.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese journal of pharmacology, 73(4), 357–360.

- Lummis, S. C. R., & Thompson, A. J. (2013). 5-HT3 Receptors. The Enzymes, 34, 113-134.

- Hovius, R., Tairi, A. P., Blöchliger, E., Vogel, H., & Bertrand, D. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry, 37(44), 15535-15542.

- Barnes, N. M., Hales, T. G., Lummis, S. C. R., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.

- Zhang, Y., Xu, W., Zhang, J., & Xu, Y. (2014). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. International journal of clinical pharmacy, 36(6), 1162–1166.

- Wainscott, D. B., Krushinski, J. H., Audia, J. E., Schaus, J. M., Zgombick, J. M., Lucaites, V. L., & Nelson, D. L. (2005). [3H]LY334370, a Novel Radioligand for the 5-HT1F Receptor. I. In Vitro Characterization of Binding Properties. Naunyn-Schmiedeberg's archives of pharmacology, 371(3), 169–177.

- Sun, S., & Bleckman, T. M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 190, pp. 165-176). Humana Press.

- Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429.

- Assay Protocol Book. (n.d.). PDSP.

- Pardon, E., Laeremans, T., Broeck, V. D., Govaerts, C., Steyaert, J., & Ulens, C. (2012). Expression, Biochemistry, and Stabilization with Camel Antibodies of Membrane Proteins: Case Study of the Mouse 5-HT3 Receptor. In Methods in Molecular Biology (Vol. 914, pp. 23-44). Humana Press.

- Navari, R. M. (2009). 5HT3 receptor antagonists' binding affinity and plasma half-life and the implications for clinical practice. Cancer management and research, 1, 69–76.

- Cerdà-Costa, N., & De Fabritiis, G. (2012). Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory.

- Navari, R. M. (2009). 5HT3 receptor antagonists' binding affinity and plasma half-life and the implications for clinical practice. Cancer management and research, 1, 69–76.

Sources

- 1. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. revvity.com [revvity.com]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Recent developments in 5-HT3 receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Lesson 5 [pdg.cnb.uam.es]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 12. Membrane Target Systems: Serotonin 5HT3 (human) membrane preparation | Revvity [revvity.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | 5-HT Receptor | TargetMol [targetmol.com]

An In-depth Technical Guide to the Enantiomers of Azasetron Hydrochloride and Their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, widely utilized as an antiemetic for managing nausea and vomiting induced by chemotherapy and radiotherapy. As a chiral molecule, azasetron exists as two non-superimposable mirror images, or enantiomers: (R)-Azasetron and (S)-Azasetron. The inherent chirality of drug molecules is a critical consideration in pharmacology, as enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the enantiomers of azasetron, detailing their specific activities, the significance of their stereochemistry in 5-HT3 receptor binding, and methodologies for their synthesis and analytical separation.

Introduction: The Significance of Chirality in Azasetron's Therapeutic Action

Chirality is a fundamental property of many drug molecules, where a single chiral center can give rise to stereoisomers with markedly different biological activities. In the context of drug development, it is imperative to characterize the individual enantiomers of a chiral drug, as one may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Azasetron possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers. The therapeutic efficacy of azasetron as a 5-HT3 receptor antagonist is directly related to its ability to bind to and block the action of serotonin at these receptors in the central and peripheral nervous systems.[1] The three-dimensional arrangement of the atoms in each enantiomer dictates its interaction with the chiral environment of the 5-HT3 receptor binding site.

Pharmacodynamics: Stereoselective Interaction with the 5-HT3 Receptor

The primary mechanism of action for azasetron is the competitive antagonism of the 5-HT3 receptor.[2] Serotonin, released in response to emetogenic stimuli like chemotherapy, activates these receptors on vagal afferent nerves, initiating the vomiting reflex.[1] By blocking this interaction, azasetron effectively mitigates nausea and vomiting.

The (R)-enantiomer of azasetron, also known as Arazasetron (SENS-401), has been the subject of clinical investigation, not only for its antiemetic properties but also for its potential as an otoprotective agent to prevent hearing loss.[3][4] This suggests that the (R)-enantiomer is biologically active and interacts with relevant physiological targets. Further research is warranted to fully elucidate the specific contributions of each enantiomer to the overall pharmacological profile of racemic azasetron.

Visualizing the Enantiomers of Azasetron

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Off-Label Research Applications of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the emerging, off-label research applications of Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist. While clinically established for the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery, compelling preclinical and clinical evidence now illuminates its potential in novel therapeutic areas.[1][2][3][4] This document synthesizes the current understanding of Azasetron's mechanisms beyond its primary indication, offering a technical roadmap for researchers poised to investigate its future applications.

Core Pharmacology: Beyond 5-HT3 Receptor Antagonism

This compound's primary mechanism of action is the competitive blockade of the 5-HT3 receptor.[2] This receptor, a ligand-gated ion channel, is strategically located on peripheral vagal nerve terminals in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone.[1] During emetogenic stimuli like chemotherapy, enterochromaffin cells release serotonin (5-HT), which activates these 5-HT3 receptors, initiating the vomiting reflex. Azasetron effectively intercepts this signaling cascade.[1]

However, recent investigations into its R-enantiomer, Arazasetron besylate (SENS-401), have unveiled a crucial secondary mechanism: the inhibition of calcineurin.[5][6] Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a pivotal role in various cellular processes, including apoptosis. This dual-action profile—5-HT3 receptor antagonism and calcineurin inhibition—forms the scientific bedrock for its most promising off-label application: otoprotection.

Primary Off-Label Application: Otoprotection

The most robust body of evidence for an off-label application of Azasetron's active enantiomer lies in the prevention of hearing loss, specifically cisplatin-induced ototoxicity and acoustic trauma-induced hearing loss.[2][6][7]

Scientific Rationale and Mechanism of Action

Cisplatin, a cornerstone of many chemotherapy regimens, and intense noise exposure share a common pathological pathway in the inner ear: the induction of apoptosis in the delicate outer hair cells of the cochlea.[6] The discovery that Arazasetron (SENS-401) inhibits calcineurin provides a direct mechanistic link to its otoprotective effects.[5][6] By suppressing calcineurin activity, SENS-401 is hypothesized to interrupt the apoptotic cascade triggered by cisplatin or acoustic trauma, thereby preserving auditory function.

Signaling Pathway: Proposed Mechanism of Arazasetron (SENS-401) in Otoprotection

Caption: Proposed mechanism of Arazasetron (SENS-401) in preventing ototoxicity.

Preclinical Evidence

In vivo studies utilizing rat models have provided strong proof-of-concept for SENS-401's otoprotective capabilities.

-

Cisplatin-Induced Hearing Loss Model: In rats treated with cisplatin, oral administration of SENS-401 significantly improved auditory brainstem response (ABR) threshold shifts by up to 30 dB and distortion product otoacoustic emission (DPOAE) amplitude loss by up to 19 dB compared to placebo.[8] Crucially, SENS-401 did not interfere with the cytotoxic efficacy of cisplatin in cancer cell lines, a critical factor for its potential clinical use.[8][9] Histological analysis revealed a significantly higher number of surviving outer hair cells in the cochleas of SENS-401-treated rats, with as much as an 11-fold increase in the basal turn.[8]

-

Acoustic Trauma Model: In a rat model of severe acoustic trauma-induced hearing loss, SENS-401 demonstrated a significant reduction in hearing loss.[10][11] Notably, the therapeutic window was extended, with significant benefits observed even when treatment was initiated up to 96 hours post-trauma.[6]

| Preclinical Model | Key Findings | Reference |

| Cisplatin-Induced Hearing Loss (Rat) | - Up to 30 dB improvement in ABR threshold shift- Up to 19 dB improvement in DPOAE amplitude loss- Up to 11-fold more surviving outer hair cells- No impact on cisplatin's anticancer effect | [8] |

| Acoustic Trauma-Induced Hearing Loss (Rat) | - Significant improvement in ABR threshold recovery- Efficacious even with treatment delayed up to 96 hours | [6] |

Clinical Investigation

The promising preclinical data has led to the clinical development of SENS-401 for otoprotection.

Illustrative Phase IIa Clinical Trial Protocol (Synthesized from Public Data)

-

Study Title: A Phase IIa, Multicenter, Randomized, Controlled, Open-Label Study to Evaluate the Efficacy of SENS-401 to Prevent the Ototoxicity Induced by Cisplatin in Adult Subjects With a Neoplastic Disease (e.g., NOTOXIS trial).[12][13][14]

-

Objective: To assess the efficacy and safety of SENS-401 in preventing cisplatin-induced ototoxicity.[12][14]

-

Patient Population: Adult patients with a confirmed neoplastic disease for whom treatment with a cisplatin-based chemotherapy regimen is planned.[12][15] Key inclusion criteria often involve a cumulative cisplatin dose high enough to pose a significant risk of ototoxicity (e.g., ≥ 70 mg/m² per cycle and a cumulative dose of ≥ 210 mg/m²).[12][15]

-

Study Design:

-

Screening Phase: Assess eligibility, obtain informed consent, and establish baseline audiological parameters.

-

Randomization: Eligible participants are randomized (e.g., 1:1 ratio) to one of two arms.[10]

-

Arm A (Treatment): Receives oral SENS-401 (e.g., 43.5 mg twice daily) for a specified duration (e.g., up to 23 weeks), starting prior to the first cisplatin cycle, continuing throughout chemotherapy, and for a period after the final cycle.[7][13][15]

-

Arm B (Control): Receives the standard of care (cisplatin-based chemotherapy) without SENS-401.[10][13]

-

-

Treatment Phase: Administer SENS-401 and chemotherapy according to the protocol.

-

Follow-up Phase: Conduct audiological assessments at specified intervals, including a primary endpoint assessment (e.g., 4 weeks after the completion of cisplatin treatment).[14][16]

-

-

Primary Endpoint: The change from baseline in the average of the Pure Tone Audiometry (PTA) thresholds.[14][16]

-

Secondary Endpoints: May include the rate and severity of ototoxicity, changes in PTA throughout the study, and safety/tolerability assessments.[16]

Experimental Workflow: Clinical Trial for SENS-401 in Otoprotection

Caption: A simplified workflow for a Phase IIa clinical trial of SENS-401.

Potential Future Research Directions

While otoprotection stands as the most developed off-label application, the pharmacology of 5-HT3 receptor antagonists suggests other potential avenues for investigation. It is important to note that direct research on Azasetron in these areas is currently limited; the following is based on the established roles of serotonin and the effects of other 'setrons'.

Irritable Bowel Syndrome with Diarrhea (IBS-D)

-

Scientific Rationale: Serotonin is a critical modulator of gastrointestinal motility, secretion, and visceral sensation.[17] In IBS-D, hypersensitivity of 5-HT3 receptors is thought to contribute to symptoms like abdominal pain, urgency, and diarrhea. 5-HT3 receptor antagonists can slow colonic transit and reduce visceral sensitivity.[1][17][18][19]

-

Evidence from Analogs: Alosetron, another potent 5-HT3 antagonist, has demonstrated efficacy in improving the global symptoms of IBS-D, particularly in female patients.[17] Ondansetron has also shown benefits in improving stool consistency and urgency in IBS-D patients.[18]

-

Research Protocol Synopsis: An initial investigation of Azasetron in IBS-D could involve a randomized, double-blind, placebo-controlled trial in patients with diarrhea-predominant IBS. The primary endpoints would likely be the proportion of patients experiencing adequate relief of abdominal pain and discomfort, and improvements in stool consistency.

Anxiety Disorders

-

Scientific Rationale: The serotonergic system is deeply implicated in the pathophysiology of anxiety. While the precise role of 5-HT3 receptors is complex, their modulation can influence other neurotransmitter systems involved in mood and anxiety. Some preclinical studies with other 5-HT3 antagonists, such as ondansetron, have shown anxiolytic-like effects in animal models.[20][21]

-

Research Protocol Synopsis: Preclinical evaluation of this compound in established rodent models of anxiety (e.g., elevated plus-maze, light-dark box, marble-burying test) would be a necessary first step.[22][23][24] These studies would compare the effects of Azasetron to a placebo and a positive control (e.g., a benzodiazepine) on anxiety-related behaviors.

Summary and Future Outlook

This compound, and particularly its R-enantiomer, Arazasetron, represents a compelling case of drug repurposing. The strong preclinical evidence and ongoing clinical trials in otoprotection, grounded in a dual mechanism of 5-HT3 antagonism and calcineurin inhibition, highlight its most promising off-label application. While its potential in IBS-D and anxiety remains more speculative and requires foundational research, the known pharmacology of its drug class provides a solid rationale for exploration. For researchers and drug development professionals, Azasetron offers a rich field of inquiry, with the potential to address significant unmet medical needs beyond its established antiemetic role.

References

- What is this compound used for? - Patsnap Synapse. (2024-06-14).

- Study Details | NCT05628233 | SENS-401 to Prevent the Ototoxicity Induced by Cisplatin in Adult Subjects With a Neoplastic Disease | ClinicalTrials.gov.

- Modification of visceral sensitivity and pain in irritable bowel syndrome by 5-HT3 antagonism (ondansetron) - PubMed.

- Modification of Visceral Sensitivity and Pain in Irritable Bowel Syndrome by 5-HT3Antagonism (Ondansetron) - Karger Publishers.

- Review article: the therapeutic potential of 5-HT3 receptor antagonists in the treatment of irritable bowel syndrome. - Oxford Stem Cell Institute.

- Sensorion's SENS-401 shows favourable safety profile in ototoxicity - Clinical Trials Arena. (2023-12-18).

- SENS-401 - Sensorion.

- 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article.

- Sensorion Announces First Patient Enrolled in Phase 2a Proof of Concept Clinical Trial of SENS-401 in Cisplatin-Induced Ototoxicity - FirstWord Pharma. (2023-01-02).

- First patient enrolled in cisplatin-induced ototoxicity Phase II trial. (2023-01-03).

- Sensorion Provides an Update on NOTOXIS, its Proof of Concept Phase 2a Clinical Trial of SENS-401 in Cisplatin-Induced Ototoxicity (CIO) - BioSpace. (2023-12-18).

- R-Azasetron Besilate – Application in Therapy and Current Clinical Research.

- Sensorion Presents New Preclinical Data on SENS-401 at ARO 2021 - FirstWord Pharma. (2021-02-19).

- Oral Administration of Clinical Stage Drug Candidate SENS-401 Effectively Reduces Cisplatin-induced Hearing Loss in Rats | Request PDF - ResearchGate.

- Oral Administration of Clinical Stage Drug Candidate SENS-401 Effectively Reduces Cisplatin-induced Hearing Loss in Rats - PubMed.

- SENS-401 Effectively Reduces Severe Acoustic Trauma-Induced Hearing Loss in Male Rats With Twice Daily Administration Delayed up to 96 hours - PubMed.

- Study on SENS-401 to Prevent Hearing Loss Caused by Cisplatin in Adults with Cancer.

- Study Details | NCT03603314 | Efficacy of SENS 401 in Subjects With Severe or Profound Sudden Sensorineural Hearing Loss | ClinicalTrials.gov.

- Azasetron - Wikipedia.

- Study Details | NCT05258773 | Evaluation of the Presence of SENS-401 in the Perilymph | ClinicalTrials.gov.

- Sensorion Updates on SENS-401 Phase 2 trial in Sudden Sensorineural Hearing Loss. (2022-01-17).

- Sensorion Receives European Medicines Agency Agreement on the Pediatric Investigation Plan (PIP) for Arazasetron (SENS-401) in Two Indications - BioSpace. (2019-06-28).

- Sensorion Receives FDA IND Approval for Arazasetron (SENS-401) - FirstWord Pharma. (2019-07-12).

- [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed.

- Animal models of anxiety and anxiolytic drug action - PubMed.

- Treatment of 3 Kinds of Antimetics on Nausea and Vomiting Induced by TP.

- [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed.

- Evaluation of Anxiolytic Activity of Ondansetron in mice models — An Animal Experimental Research - Journal of Medical Sciences and Health.

- Effects of ondansetron on gastric tone and motility changes induced by a prolonged intraduodenal infusion of nutrients. Results of a placebo-controlled study - PubMed.

- Does Zofran (ondansetron) slow gut motility? - Dr.Oracle. (2025-06-28).

- Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models - PubMed.

- Depression & Anxiety | Preclinical Neuroscience - Transpharmation.

- (PDF) Animal models for screening anxiolytic agents - ResearchGate. (2017-08-04).

Sources

- 1. Modification of visceral sensitivity and pain in irritable bowel syndrome by 5-HT3 antagonism (ondansetron) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azasetron - Wikipedia [en.wikipedia.org]

- 3. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SENS-401 - Sensorion [sensorion.com]

- 6. SENS-401 Effectively Reduces Severe Acoustic Trauma-Induced Hearing Loss in Male Rats With Twice Daily Administration Delayed up to 96 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Oral Administration of Clinical Stage Drug Candidate SENS-401 Effectively Reduces Cisplatin-induced Hearing Loss in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Sensorion’s SENS-401 shows favourable safety profile in ototoxicity [clinicaltrialsarena.com]

- 14. biospace.com [biospace.com]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]

- 18. scite.ai [scite.ai]

- 19. karger.com [karger.com]

- 20. jmsh.ac.in [jmsh.ac.in]

- 21. Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. transpharmation.com [transpharmation.com]

- 24. researchgate.net [researchgate.net]

The Role of Azasetron Hydrochloride in Elucidating Serotonin Pathways: A Technical Guide

This guide provides an in-depth technical overview of azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, and its critical role as a research tool in the comprehensive study of serotonin pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core pharmacology of azasetron, its mechanism of action, and detailed experimental protocols to investigate the multifaceted roles of the 5-HT3 receptor in both central and peripheral nervous systems.

Introduction: The Serotonergic System and the Significance of the 5-HT3 Receptor

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a key modulator of a vast array of physiological and pathological processes. These include mood regulation, gastrointestinal motility, and the vomiting reflex.[1] Serotonin exerts its effects through a diverse family of receptors, broadly classified into seven distinct classes (5-HT1 to 5-HT7).[2] Among these, the 5-HT3 receptor is unique. Unlike the other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[3][4] This fundamental difference in structure and function makes it a compelling target for both therapeutic intervention and research.

The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion-conducting pore.[4][5] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[4] This influx leads to neuronal depolarization and the initiation of an action potential, thereby transmitting an excitatory signal.[3] These receptors are strategically located in both the central and peripheral nervous systems, including on vagal nerve terminals, in the chemoreceptor trigger zone of the brain, and within the enteric nervous system.[6][7] This distribution underscores their pivotal role in processes such as nausea and vomiting, visceral pain perception, and gut motility.[6]

This compound: A Precision Tool for 5-HT3 Receptor Interrogation

This compound is a highly selective and potent antagonist of the 5-HT3 receptor.[1][8] Its chemical structure, distinct from many other "setron" class drugs, contributes to its favorable pharmacokinetic profile.[9][10] The high affinity and selectivity of azasetron for the 5-HT3 receptor make it an invaluable tool for dissecting the specific contributions of this receptor subtype to various physiological and disease states, minimizing off-target effects that could confound experimental results.

Physicochemical Properties and Formulations

-

Chemical Name: (±)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxamide hydrochloride[11]

-

Molecular Formula: C17H20ClN3O3 · HCl[12]

-

Molecular Weight: 386.27 g/mol [13]

-

Appearance: White crystalline powder[11]

-

Solubility: Soluble in water and normal saline.[14]

For research purposes, this compound is typically available as a powder that can be dissolved in aqueous solutions for in vitro and in vivo administration. Stability of these solutions is crucial for experimental reproducibility. Studies have shown that azasetron solutions are stable for extended periods when protected from light.[9][15]

Pharmacokinetics and Pharmacodynamics

Azasetron exhibits high bioavailability (approximately 90%) when administered orally.[10] A significant portion of the drug is excreted unchanged in the urine, indicating less extensive metabolism compared to some other 5-HT3 antagonists.[10] Its primary mechanism of action is the competitive blockade of serotonin binding to 5-HT3 receptors.[5] This blockade prevents the opening of the ion channel and the subsequent downstream signaling cascade that leads to neuronal excitation.[5]

The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of azasetron.

Caption: Azasetron's Mechanism in Preventing Chemotherapy-Induced Emesis.

Behavioral Models: Assessing Anxiolytic Potential

Objective: To investigate the potential role of 5-HT3 receptors in anxiety-like behaviors using azasetron.

Principle: Various animal models of anxiety, such as the elevated plus-maze or light-dark box test, are used to assess the anxiolytic effects of drugs. [16][17]These tests are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in the aversive compartments.

Step-by-Step Methodology:

-

Animal Habituation:

-

Handle the animals (typically mice or rats) for several days prior to testing to reduce handling stress.

-

-

Drug Administration:

-

Administer this compound or a vehicle control to different groups of animals.

-

Include a positive control group treated with a known anxiolytic drug (e.g., diazepam).

-

-

Behavioral Testing (Elevated Plus-Maze Example):

-

Place the animal in the center of an elevated plus-shaped maze, which has two open arms and two enclosed arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare these parameters between the different treatment groups. An increase in open arm exploration is indicative of an anxiolytic effect.

-

Causality and Self-Validation: The comparison with both a vehicle control and a positive control helps to validate the model and interpret the specific effects of azasetron on anxiety-like behavior.

Analytical Methods for Quality Control

Objective: To ensure the purity, concentration, and stability of this compound in experimental preparations.

Principle: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.

General HPLC Method Parameters:

-

Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm) [18]* Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate) [18]* Flow Rate: Typically 1.0 mL/min [18]* Detection: UV detection at a specific wavelength (e.g., 307 nm) [18]* Quantification: Based on the peak area of a standard curve generated with known concentrations of this compound.

This method can be used to verify the concentration of stock solutions and to assess the stability of azasetron in various formulations over time. [9][15]

Conclusion

This compound is a powerful and precise tool for researchers investigating the complex roles of the serotonergic system. Its high affinity and selectivity for the 5-HT3 receptor allow for the targeted exploration of this unique ligand-gated ion channel's involvement in a wide range of physiological and pathological processes. By employing the robust in vitro and in vivo methodologies outlined in this guide, scientists can continue to unravel the intricate signaling pathways governed by serotonin, paving the way for a deeper understanding of disease mechanisms and the development of novel therapeutic strategies.

References

- Summary of the proposed 5-HT3R-mediated downstream signaling pathway... - ResearchGate. (n.d.).

- What is this compound used for? - Patsnap Synapse. (2024, June 14).

- Azasetron - Wikipedia. (n.d.).

- 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - American Physiological Society Journal. (n.d.).

- Azasetron. (n.d.).

- What are 5-HT3 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21).

- 5-HT3 receptor - Wikipedia. (n.d.).

- High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed. (1997, April).

- Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (n.d.).

- The 5-HT3 receptor as a therapeutic target - PMC - PubMed Central. (n.d.).

- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC - NIH. (n.d.).

- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26).

- A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed Central. (n.d.).

- Research Article Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion S - CORE. (2017, January 11).

- Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed. (n.d.).

- Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders | ACS Pharmacology & Translational Science. (2024, June 4).

- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. (n.d.).

- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - ResearchGate. (2025, August 6).

- This compound CAS 123040-69-7 - Home Sunshine Pharma. (n.d.).

- This compound - precisionFDA. (n.d.).

- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC. (n.d.).

- 5-HT3 antagonist - Wikipedia. (n.d.).